molecular formula C26H22FNO5S B2424949 ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114872-44-4

ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No. B2424949
CAS RN: 1114872-44-4
M. Wt: 479.52
InChI Key: MISXBZGBYQOWCR-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C26H22FNO5S and its molecular weight is 479.52. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Ethyl [carboxy,6-14C2]-4-hydroxy-2-methyl-benzoate and similar compounds have been prepared via deoxygenation of corresponding esters, showcasing methodologies for synthesizing complex benzoate derivatives with specific isotopic labeling, useful in studying reaction mechanisms and material properties (A. J. Bartlett et al., 1983).
  • The synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides, including methods for their preparation and analysis of their antibacterial and antifungal activities, could be relevant for developing new materials with specific biological activities (Vladimír Pejchal et al., 2015).

Material Science and Photonic Applications

  • Novel donor–acceptor type monomers, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, have been synthesized and characterized for their electrochemical activity and potential in electrochromic applications, demonstrating how variations in acceptor groups affect the properties of conjugated polymers (Bin Hu et al., 2013).
  • The synthesis and fluorescence study of some new blue light emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones highlight the design and development of materials for optical applications, showing how chemical structure influences fluorescence efficiency and wavelength (K. Mahadevan et al., 2014).

Chemical Sensing and Imaging

  • Research on radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease by PET shows the potential of benzoxazole derivatives in the development of diagnostic imaging agents, indicating applications in biomedical imaging (M. Cui et al., 2012).
  • A study on the physicochemical and photophysical investigation of a carbazole containing pyrazoline-benzothiazole as a fluorescent chemosensor for the detection of metal ions demonstrates how specific structural motifs can be employed in the design of chemosensors for environmental and biological applications (A. Asiri et al., 2019).

properties

IUPAC Name

ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5S/c1-4-33-26(30)18-6-5-7-20(13-18)28-15-24(25(29)21-10-8-16(2)12-17(21)3)34(31,32)23-11-9-19(27)14-22(23)28/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISXBZGBYQOWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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